

# An In-depth Technical Guide to Sulfamethoxazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(4-Bromo-2-nitrophenyl)acetamide

Cat. No.: B182543

[Get Quote](#)

Disclaimer: The provided CAS number 881-50-5 corresponds to 4'-Bromo-2'-nitroacetanilide, a chemical intermediate. The detailed requirements of this request for information on signaling pathways and extensive experimental data strongly suggest an interest in a well-studied active pharmaceutical ingredient. Based on this, the following technical guide focuses on Sulfamethoxazole, a widely researched and clinically significant sulfonamide antibiotic, which aligns with the depth and nature of the user's query.

## Chemical Information and Physical Properties

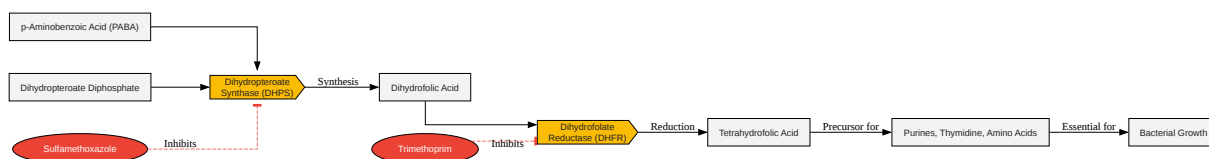
Sulfamethoxazole is a synthetic antimicrobial agent belonging to the sulfonamide class.<sup>[1]</sup> It is structurally similar to para-aminobenzoic acid (PABA).<sup>[2]</sup>

Property	Value	Reference
IUPAC Name	4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide	[3]
CAS Number	723-46-6	
Molecular Formula	C10H11N3O3S	[3]
Molecular Weight	253.28 g/mol	[4]
Melting Point	167 °C	
Water Solubility	Limited	[5]
pKa	5.7	
LogP	0.89	

## Mechanism of Action and Signaling Pathway

Sulfamethoxazole is a bacteriostatic antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase (DHPS).[6] This inhibition blocks the bacterial folic acid synthesis pathway, which is essential for the production of nucleic acids and proteins necessary for bacterial growth and replication.[1][2] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2]

Sulfamethoxazole is often administered in combination with trimethoprim, which inhibits a subsequent step in the folic acid pathway, specifically the enzyme dihydrofolate reductase (DHFR).[1][6] This sequential blockade results in a synergistic bactericidal effect and helps to slow the development of bacterial resistance.[7]



[Click to download full resolution via product page](#)

Sulfamethoxazole and Trimethoprim inhibit the bacterial folic acid synthesis pathway.

## Pharmacokinetic Properties

Sulfamethoxazole is rapidly and well-absorbed following oral administration.[2] It is widely distributed throughout the body tissues.[2]

Parameter	Value	Reference
Bioavailability	85-90%	[7]
Time to Peak Plasma Concentration (Tmax)	1-4 hours	[2][7]
Plasma Protein Binding	~70% (primarily to albumin)	[2][7]
Volume of Distribution	13 L	[7]
Metabolism	Primarily hepatic, via N-acetylation (by NAT enzymes) and oxidation (by CYP2C9).	[2][7]
Elimination Half-life	10 hours	[2][7]
Excretion	Primarily renal, via glomerular filtration and tubular secretion.	[2][7]

## Experimental Protocols

### In Vitro Dissolution Study of Sulfamethoxazole Oral Suspensions

This protocol is adapted from a study evaluating the in vivo performance of sulfamethoxazole and trimethoprim from oral suspensions using in vitro release data.[\[8\]](#)

Objective: To determine the in vitro dissolution profile of Sulfamethoxazole from a pediatric oral suspension.

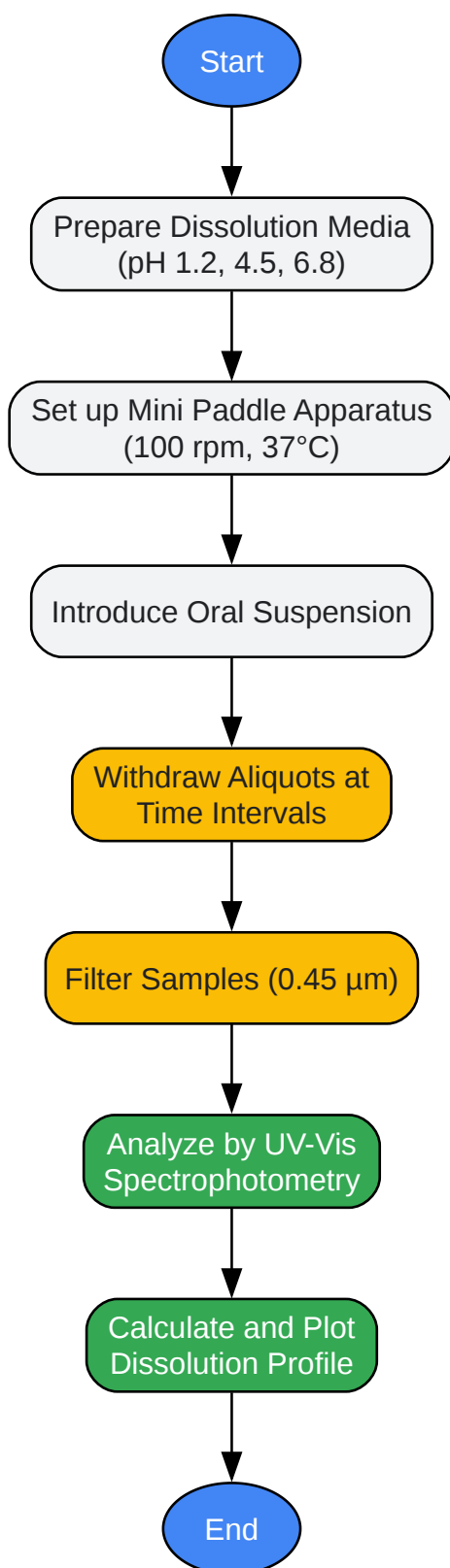
#### Materials:

- Sulfamethoxazole/Trimethoprim oral suspension (e.g., Bactrim® 200-40 mg/5 ml)[\[8\]](#)
- Mini paddle apparatus (USP Apparatus 2)[\[8\]](#)
- Dissolution media:
  - 0.1 N HCl (pH 1.2)[\[8\]](#)
  - Acetate buffer (pH 4.5)[\[8\]](#)
  - Phosphate buffer (pH 6.8)[\[8\]](#)
- UV-Vis Spectrophotometer
- Syringes and filters (0.45 µm)

#### Methodology:

- Media Preparation: Prepare 200 mL of each dissolution medium.[\[8\]](#)
- Apparatus Setup: Set up the mini paddle apparatus with a paddle speed of 100 rpm and maintain the temperature of the dissolution medium at  $37 \pm 0.5$  °C.[\[8\]](#)
- Sample Introduction: Introduce a known volume of the oral suspension into the dissolution vessel containing the pre-warmed medium.

- Sampling: At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
- Sample Processing: Immediately filter the withdrawn sample through a 0.45  $\mu$ m filter.
- Volume Replacement: Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- Quantification: Analyze the concentration of Sulfamethoxazole in the filtered samples using a validated UV derivative spectrophotometric method.[\[8\]](#)
- Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.



[Click to download full resolution via product page](#)

Workflow for the in vitro dissolution study of Sulfamethoxazole oral suspension.

## Clinical Use and Significance

Sulfamethoxazole, typically in combination with trimethoprim (co-trimoxazole), is used to treat a variety of bacterial infections.[7] These include:

- Urinary tract infections[9]
- Acute otitis media in children[9]
- Acute exacerbations of chronic bronchitis[9]
- Shigellosis[9]
- Pneumocystis jirovecii pneumonia (PCP) for both treatment and prophylaxis[9]
- Traveler's diarrhea[9]

The synergistic action of the combination is crucial for its broad spectrum of activity and in delaying the emergence of resistant bacterial strains.[7] However, the development of resistance is an ongoing concern, and its use should be guided by susceptibility testing whenever possible.[6] Clinicians should also be aware of potential adverse effects, including hypersensitivity reactions and the potential for folate deficiency with long-term use.[7]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. homehealthpatienteducation.com [homehealthpatienteducation.com]
2. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
3. 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; silver | C<sub>10</sub>H<sub>11</sub>AgN<sub>3</sub>O<sub>3</sub>S | CID 6102242 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. accessdata.fda.gov [accessdata.fda.gov]
5. bocsci.com [bocsci.com]

- 6. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sulfamethoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182543#cas-number-881-50-5-chemical-information]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)